5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
The synthesis of 5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate acylhydrazine, which then undergoes cyclization to form the oxadiazole ring.
For industrial production, the process may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The choice of solvents, temperature, and reaction time are critical factors that influence the overall efficiency of the synthesis.
Chemical Reactions Analysis
5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or methoxy groups are replaced by other nucleophiles. Common reagents for these reactions include halogens, alkylating agents, and other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases. Its pharmacological properties are explored to develop new medications.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.
The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
5-[(2,3-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole: This compound has a similar structure but with different substitution patterns on the phenoxy group, which can lead to variations in its chemical and biological properties.
5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole: The presence of a chloro group can significantly alter the compound’s reactivity and biological activity.
4-Benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring instead of an oxadiazole ring, which can result in different chemical behaviors and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenoxy and methoxy groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-7-16(10-13(12)2)22-11-17-19-18(20-23-17)14-5-8-15(21-3)9-6-14/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRAKXXFKUTSRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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